molecular formula C12H9F4N3O3 B11566647 2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11566647
M. Wt: 319.21 g/mol
InChI Key: NGNBPGQOTWPRCI-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a fluorine atom, a trifluoromethyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves the reaction between a substituted aniline and an oxazinone. For instance, 2-chloro-4-fluoro-5-aminobenzoic acid can be reacted with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the desired ring systems . This reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced analytical techniques ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves the inhibition of specific enzymes or receptors. For instance, it may inhibit protoporphyrinogen IX oxidase, leading to the accumulation of protoporphyrin IX, a potent photosensitizer . This activation of oxygen causes lipid peroxidation and rapid loss of membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group and imidazolidinone ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9F4N3O3

Molecular Weight

319.21 g/mol

IUPAC Name

2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C12H9F4N3O3/c1-19-9(21)11(12(14,15)16,18-10(19)22)17-8(20)6-4-2-3-5-7(6)13/h2-5H,1H3,(H,17,20)(H,18,22)

InChI Key

NGNBPGQOTWPRCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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